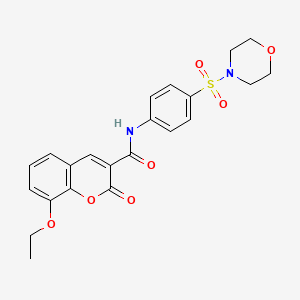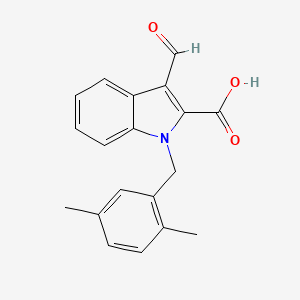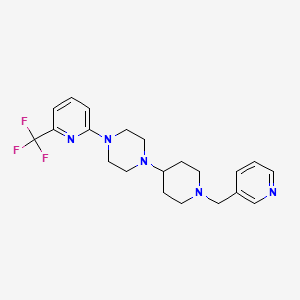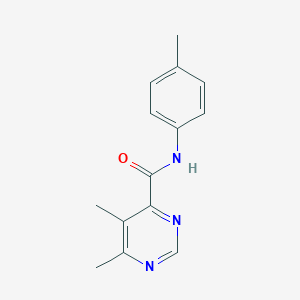
(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is commonly referred to as 2-Methyl-MDA or MDMAT. This compound has been of great interest to the scientific community due to its potential applications in research, particularly in the field of neuroscience.
Mecanismo De Acción
The mechanism of action of (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine is not fully understood. However, it is believed to work by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This leads to increased feelings of euphoria, empathy, and sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine have been studied extensively. It has been found to have both stimulant and hallucinogenic effects on the central nervous system. Studies have shown that it can increase heart rate, blood pressure, body temperature, and pupil dilation. It has also been found to cause changes in mood, perception, and thought.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine in lab experiments is its ability to increase the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This can be useful in studying the effects of these neurotransmitters on the brain. However, one limitation is that the compound has been found to have both stimulant and hallucinogenic effects, which can make it difficult to isolate the specific effects of the neurotransmitters.
Direcciones Futuras
There are several future directions for research on (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the development of new drugs for the treatment of addiction. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of neuroscience.
Métodos De Síntesis
The synthesis of (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reduced with sodium borohydride to produce 2-methyl-3,4-dihydroxyphenethylamine. The final step involves the reaction of this compound with isobutyryl chloride to form (2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine.
Aplicaciones Científicas De Investigación
(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other phenethylamines such as MDMA and MDA. Studies have shown that this compound can increase the release of serotonin, dopamine, and norepinephrine in the brain.
Propiedades
IUPAC Name |
(2S)-2-methyl-3-(4-propan-2-ylphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-10(2)13-6-4-12(5-7-13)8-11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTGLWCTQYPUCY-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-(4-propan-2-ylphenyl)propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2919421.png)
![8-chloro-2-(thiophene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919423.png)
![1-(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)-4-phenylpiperidine-4-carbonitrile](/img/structure/B2919424.png)





![4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919436.png)


![N-(3-chlorophenyl)-2-[cyano(3-ethylphenyl)amino]acetamide](/img/structure/B2919441.png)
![3-(3-chloro-4-fluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2919443.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2919444.png)